Cas no 1220032-27-8 (3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride)

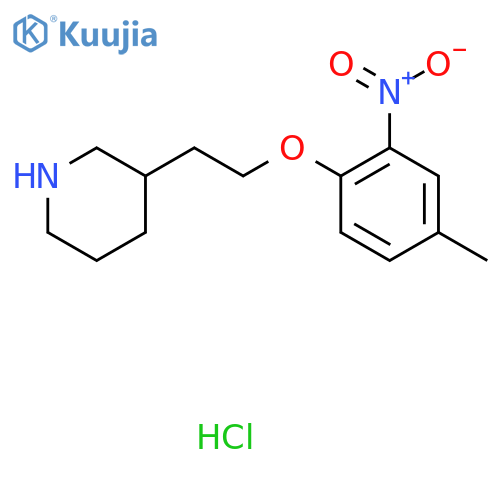

1220032-27-8 structure

商品名:3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride

CAS番号:1220032-27-8

MF:C14H21ClN2O3

メガワット:300.781142950058

CID:4688216

3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride

- 3-(2-(4-Methyl-2-nitrophenoxy)ethyl)piperidine hydrochloride

- 3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidinehydrochloride

- 3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride

-

- インチ: 1S/C14H20N2O3.ClH/c1-11-4-5-14(13(9-11)16(17)18)19-8-6-12-3-2-7-15-10-12;/h4-5,9,12,15H,2-3,6-8,10H2,1H3;1H

- InChIKey: YDLAOSCTXQJXMD-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C1C=CC(C)=CC=1[N+](=O)[O-])CCC1CNCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 293

- トポロジー分子極性表面積: 67.1

3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M037125-250mg |

3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidinehydrochloride |

1220032-27-8 | 250mg |

$ 375.00 | 2022-06-04 | ||

| Chemenu | CM311282-5g |

3-(2-(4-Methyl-2-nitrophenoxy)ethyl)piperidine hydrochloride |

1220032-27-8 | 95% | 5g |

$559 | 2022-09-03 | |

| TRC | M037125-125mg |

3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidinehydrochloride |

1220032-27-8 | 125mg |

$ 230.00 | 2022-06-04 | ||

| Chemenu | CM311282-1g |

3-(2-(4-Methyl-2-nitrophenoxy)ethyl)piperidine hydrochloride |

1220032-27-8 | 95% | 1g |

$186 | 2022-09-03 |

3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

1220032-27-8 (3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量